Chemical structure and molecular weight of Tert-butyl 5-hydroxypentanoate
Chemical structure and molecular weight of Tert-butyl 5-hydroxypentanoate
An In-Depth Technical Guide to Tert-butyl 5-hydroxypentanoate
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis and drug development, molecules that offer dual reactivity are invaluable assets. Tert-butyl 5-hydroxypentanoate is one such molecule, a versatile building block possessing two distinct functional groups: a sterically hindered ester and a primary alcohol. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, a robust synthesis protocol, and its applications for researchers, scientists, and professionals in drug development. The strategic arrangement of its functional groups—a protected carboxylic acid at one end and a reactive alcohol at the other—makes it an ideal intermediate for the synthesis of complex molecules where sequential functionalization is paramount.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step toward its effective application in synthesis. Tert-butyl 5-hydroxypentanoate is a linear five-carbon chain functionalized with a hydroxyl group at the C5 position and a tert-butyl ester at the C1 position.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of conditions, including those that are basic, hydrogenolytic, or mildly acidic, yet can be selectively removed under strong acidic conditions (e.g., trifluoroacetic acid). This differential reactivity is the cornerstone of its utility.
Molecular Structure
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Chemical Name: tert-butyl 5-hydroxypentanoate
Physicochemical Data
The following table summarizes the key quantitative data for tert-butyl 5-hydroxypentanoate. Note that while some experimental physical properties like boiling point and density are not widely reported in publicly available literature, its identity is well-defined by its molecular and spectroscopic data.
| Property | Value | Source |
| Molecular Weight | 174.24 g/mol | [1] |
| Monoisotopic Mass | 174.1256 Da | [2] |
| CAS Number | 91420-49-4 | [3][4] |
| Appearance | Pale Yellow Oil (Predicted) | [5] |
| XLogP3 (Predicted) | 1.1 | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | N/A |
Spectroscopic Validation: A Self-Validating System
Confirming the identity and purity of a synthesized molecule is a critical step that relies on a suite of analytical techniques. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system, where each method corroborates the structural features of tert-butyl 5-hydroxypentanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. We can predict the following signals (referenced to CDCl₃ at 7.26 ppm):
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~3.65 ppm (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).
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~2.25 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carbonyl group (-CH₂C=O).
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~1.60-1.70 ppm (m, 4H): A multiplet arising from the overlapping signals of the four protons on the two central methylene groups (-CH₂CH₂CH₂-).
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1.45 ppm (s, 9H): A sharp singlet with an integration of 9 protons, the characteristic signal of the tert-butyl group (-(CH₃)₃).
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Variable ppm (s, broad, 1H): A broad singlet for the hydroxyl proton (-OH), whose chemical shift is concentration-dependent and which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in unique chemical environments:
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~173 ppm: Carbonyl carbon of the ester (C=O).
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~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
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~62 ppm: Carbon attached to the hydroxyl group (-CH₂OH).
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~35 ppm: Carbon alpha to the carbonyl group (-CH₂C=O).
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~32 ppm: Carbon beta to the hydroxyl group (-CH₂CH₂OH).
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~28 ppm: The nine equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
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~22 ppm: Carbon beta to the carbonyl group (-CH₂CH₂C=O).
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Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups present.
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3550-3200 cm⁻¹ (broad, strong): A prominent broad absorption band characteristic of the O-H stretching vibration of the alcohol group, indicating hydrogen bonding.[6][7]
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2950-2850 cm⁻¹ (strong): Sharp peaks corresponding to the C-H stretching of the alkyl (sp³) groups.[6]
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1750-1735 cm⁻¹ (strong): A very strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ester functional group.[6][7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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[M+H]⁺: Predicted at m/z 175.13288.[2]
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[M+Na]⁺: Predicted at m/z 197.11482.[2]
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Key Fragmentation: A characteristic loss of 56 Da, corresponding to the elimination of isobutylene from the tert-butyl ester, is a common and diagnostic fragmentation pathway for such compounds.
Synthesis Protocol: Acid-Catalyzed Esterification
The synthesis of tert-butyl 5-hydroxypentanoate can be efficiently achieved through the acid-catalyzed esterification of 5-hydroxypentanoic acid using isobutylene. This method is favored because it avoids the harsh conditions of Fischer esterification with tert-butanol, which can lead to dehydration of the alcohol.
Causality Behind Experimental Choices:
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Reactant Choice: 5-hydroxypentanoic acid is the direct precursor. Isobutylene is used as the source of the tert-butyl group; under acidic conditions, it forms a stable tert-butyl cation that is readily attacked by the carboxylic acid nucleophile.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the isobutylene, initiating the reaction.
-
Solvent: A non-nucleophilic, inert solvent like dichloromethane (DCM) or dioxane is used to dissolve the starting material without competing in the reaction.
-
Temperature: The reaction is typically performed at or below room temperature to control the exothermic reaction and prevent polymerization of isobutylene.
Detailed Step-by-Step Methodology
-
Reagents & Equipment:
-
5-hydroxypentanoic acid
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (gas or condensed liquid)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube, separatory funnel, rotary evaporator, silica gel for column chromatography.
-
-
Reaction Setup:
-
Dissolve 5-hydroxypentanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
-
Execution:
-
Slowly bubble isobutylene gas through the stirred solution for 2-4 hours, or add condensed isobutylene (1.5-2.0 eq) portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure tert-butyl 5-hydroxypentanoate.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of tert-butyl 5-hydroxypentanoate.
Applications in Research and Drug Development
The true value of tert-butyl 5-hydroxypentanoate lies in its utility as a heterobifunctional linker. The orthogonal nature of its two functional groups allows for selective, stepwise chemical modifications.
-
As a Linker: In fields like targeted protein degradation (e.g., PROTACs) or antibody-drug conjugates (ADCs), precise spacing between a targeting moiety and a payload is critical for efficacy. The five-carbon chain of this molecule provides a flexible, hydrophilic spacer that can be readily incorporated into larger constructs. The terminal alcohol can be converted to an azide, alkyne, or amine for click chemistry or amidation, while the ester can be deprotected at a later stage to reveal a carboxylic acid for coupling.
-
In Fragment-Based Drug Discovery (FBDD): Small molecules like this can serve as starting points or fragments for building more complex drug candidates. The hydroxyl group can be used as a handle to explore interactions with a biological target, while the ester end can be elaborated to enhance potency or improve pharmacokinetic properties.
-
Synthesis of Siderophores and Natural Products: The core structure is relevant to the synthesis of various natural products and bacterial siderophores, which are often complex molecules requiring careful management of protecting groups.[8]
Conclusion
Tert-butyl 5-hydroxypentanoate is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, confirmed by a robust suite of spectroscopic techniques, and its accessible synthesis make it a reliable building block. The orthogonal reactivity of its alcohol and protected acid functionalities provides the control and flexibility required to construct sophisticated molecular architectures, cementing its role as a valuable intermediate in pharmaceutical research and beyond.
References
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ChemSynthesis. (n.d.). tert-butyl 5-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Pentanoic acid, 5-hydroxy-, p-t-butylphenyl ester. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Tert-butyl 4-(benzylamino)-5-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
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PubChemLite. (n.d.). Tert-butyl 5-hydroxypentanoate (C9H18O3). Retrieved February 5, 2026, from [Link]
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ResearchGate. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Tert-butyl pentanoate. Retrieved February 5, 2026, from [Link]
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ChemSynthesis. (n.d.). tert-butyl 2-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl (S)-2-(Fmoc-amino)-5-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
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Newcastle University eTheses. (2022). Synthesis and Study of Peptidic Bacterial Siderophores. Retrieved February 5, 2026, from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved February 5, 2026, from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 5, 2026, from [Link]
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